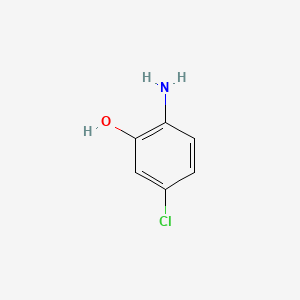

2-Amino-5-chlorophenol

描述

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for substituted aromatic compounds. According to official chemical databases, the preferred IUPAC name for this compound is this compound, which clearly indicates the positioning of the functional groups on the benzene ring. This nomenclature system assigns the hydroxyl group as the primary functional group, with the amino and chlorine substituents numbered according to their positions relative to the phenolic hydroxyl group.

属性

IUPAC Name |

2-amino-5-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCQMIRJCGWWCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067385 | |

| Record name | Phenol, 2-amino-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28443-50-7 | |

| Record name | 2-Amino-5-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28443-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-chlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028443507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-amino-5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-amino-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-CHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VK2H53LQN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

科学研究应用

Toxicological Studies

Nephrotoxicity Research

2-Amino-5-chlorophenol has been studied for its nephrotoxic effects. A study conducted on Fischer 344 rats demonstrated that exposure to this compound resulted in increased lactate dehydrogenase leakage and lipid peroxidation in renal cortical slices, indicating cellular damage. The research highlighted that the cytotoxicity was linked to free radical generation through an iron-independent mechanism, with antioxidants like ascorbate reducing toxicity levels .

| Concentration (mM) | LDH Leakage (Relative Increase) | Glutathione Levels (GSH) |

|---|---|---|

| 0 | Baseline | Control |

| 0.25 | Moderate Increase | Slight Decrease |

| 0.5 | Significant Increase | Decreased |

| 1 | High Increase | Significantly Decreased |

Environmental Applications

Biodegradation Studies

Research has indicated that certain bacterial strains can utilize this compound as a carbon and nitrogen source, facilitating the biodegradation of chlorinated compounds in wastewater treatment processes. For example, Comamonas strain CNB-1 has shown efficacy in degrading p-chloronitrobenzene while utilizing its derivatives, including this compound .

Synthesis of Pharmaceuticals

Intermediate in Drug Synthesis

this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are used in the production of analgesics and anti-inflammatory drugs due to their phenolic structure, which is essential for biological activity.

Chemical Research

Organic Synthesis

In organic chemistry, this compound is utilized in synthesizing various organic compounds. Its reactivity allows it to participate in electrophilic aromatic substitutions and other reactions that form complex molecules used in material science and drug development .

Case Study 1: Nephrotoxicity Mechanism

A detailed investigation into the nephrotoxic effects of this compound revealed that pre-treatment with antioxidants significantly mitigated its cytotoxic effects. This study provides insights into potential therapeutic strategies for preventing renal damage from exposure to this compound .

Case Study 2: Biodegradation by Comamonas

In an experimental setup, Comamonas strain CNB-1 was isolated from a wastewater treatment facility and demonstrated the ability to degrade this compound effectively. This finding underscores the potential for bioremediation strategies employing this bacterium to treat contaminated environments .

作用机制

The mechanism of action of 2-Amino-5-chlorophenol involves its interaction with various molecular targets and pathways:

Nephrotoxicity: The compound is known to be nephrotoxic, potentially through the induction of lipid peroxidation and depletion of renal glutathione.

Biodegradation Pathways: In bacteria, it is involved in the degradation of 4-chloronitrobenzene, with specific enzymes catalyzing the breakdown of the compound.

相似化合物的比较

Table 1: Comparative Nephrotoxicity in Renal Cortical Slices

Key Findings :

- Halogenation Effects: Chlorination at the 5-position (this compound) increases toxicity compared to non-halogenated 2-aminophenol but remains less toxic than 4-aminophenol, which lacks a chlorine substituent .

- Hydroxylation Impact: Hydroxylated derivatives (e.g., this compound vs. 2-chloroaniline) exhibit markedly higher toxicity, suggesting aromatic hydroxylation is a critical bioactivation step .

Mechanistic Differences

Oxidative Stress Pathways:

- This compound: Induces lipid peroxidation within 60 minutes and depletes GSH within 30 minutes at 1 mM concentrations. Pretreatment with ascorbate or GSH mitigates toxicity, implicating free radical generation via an iron-independent mechanism .

- 4-Amino-3-Chlorophenol: Generates reactive intermediates (e.g., quinone imines) that bind to cellular macromolecules, causing mitochondrial dysfunction .

- 4-Aminophenol: Activates cytochrome P450 enzymes, producing nephrotoxic metabolites like N-acetyl-p-benzoquinone imine (NAPQI) .

Antioxidant Sensitivity:

- 2-Amino-4,5-Dichlorophenol: Toxicity is partially mediated by reactive intermediates, with GSH and ascorbic acid providing protection .

Metabolic and Biotransformation Pathways

- This compound: Metabolized by Comamonas sp. CNB-1 into 2-amino-5-chloromuconic semialdehyde via 2-aminophenol 1,6-dioxygenase, a step critical for biodegradation .

- p-Chloroaniline: Metabolized to this compound in humans, linking its toxicity to downstream hydroxylated products .

生物活性

2-Amino-5-chlorophenol (2A5CP) is a chemical compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of 2A5CP, highlighting its pharmacological properties, toxicological profiles, and relevant case studies.

- Molecular Formula : C6H6ClN1O

- Molecular Weight : 151.57 g/mol

- Structure : The compound features an amino group and a chlorine atom on the phenolic ring, which contribute to its biological interactions.

Pharmacological Activities

2A5CP exhibits a range of biological activities, including:

- Antimicrobial Activity :

- Analgesic Effects :

- Nephrotoxicity :

- Anti-Angiogenic Properties :

Toxicological Profile

The toxicological effects of 2A5CP have been documented in various studies:

- Acute Toxicity : In animal models, exposure to high doses of 2A5CP resulted in respiratory distress and other severe symptoms, indicating significant acute toxicity .

- Chronic Exposure Risks : Long-term exposure has raised concerns regarding potential carcinogenic effects, although further research is needed to establish definitive links .

Case Study 1: Antifungal Activity

In a recent study, derivatives of 2A5CP were synthesized and tested for antifungal activity against Candida glabrata and Aspergillus niger. The results showed that several derivatives had comparable efficacy to fluconazole, suggesting potential for development as antifungal agents .

Case Study 2: Analgesic Derivatives

Another investigation explored the analgesic properties of quinazoline derivatives synthesized from 2A5CP. These compounds demonstrated significant pain relief in animal models, indicating their potential therapeutic use in pain management .

Summary of Findings

准备方法

Reaction Mechanism and Process Overview

The most documented industrial method for synthesizing 2-amino-5-chlorophenol involves the chlorination of benzoxazolone (benzoxazolin-2-one) followed by acidic hydrolysis. This two-step process, patented in EP0137460A2, achieves high selectivity (74–81% yield) by leveraging controlled pH and temperature conditions.

Step 1: Chlorination of Benzoxazolone

Benzoxazolone undergoes chlorination in aqueous media using alkali metal hypochlorites (e.g., NaOCl) or hydrogen peroxide/hydrochloric acid systems. The reaction proceeds at pH 0–3 and 50–90°C, yielding 6-chlorobenzoxazolone. Hypochlorite-based chlorination at 60°C and pH 1–2 minimizes byproducts like dichloroaminophenols (<3%).

Step 2: Acidic Hydrolysis

6-Chlorobenzoxazolone is hydrolyzed using concentrated mineral acids (e.g., HCl, H₂SO₄) at 100–170°C. The hydrolysis releases carbon dioxide, forming this compound hydrochloride, which is neutralized to isolate the free base. Purification involves pH-adjusted precipitation (pH 3.5–7) and activated carbon treatment to remove residual impurities.

Optimization and Industrial Advantages

Key innovations in this method include:

-

Solvent-Free Aqueous Medium : Eliminates organic solvents, reducing toxicity and enabling easier waste management.

-

Exhaust Gas Mitigation : Avoids chlorine and HCl emissions via closed-system reactions, circumventing costly gas scrubbing.

-

Byproduct Control : Graded pH precipitation segregates weakly basic impurities (e.g., 4-chloro-2-aminophenol) before main product isolation.

| Parameter | Hypochlorite Route | H₂O₂/HCl Route |

|---|---|---|

| Temperature | 50–70°C | 80–90°C |

| pH Range | 1–2 | 0–1 (conc. HCl) |

| Yield (6-Chloro Intermediate) | 81% | 84% |

| Final Product Purity | 94% | 85% |

Reduction of Nitro Precursors

Catalytic Hydrogenation of 2-Chloro-5-Nitrophenol

This compound is synthesized via catalytic hydrogenation of 2-chloro-5-nitrophenol using palladium or Raney nickel catalysts. This method, noted in ChemicalBook, operates under mild conditions (25–50°C, 1–3 bar H₂) and achieves yields exceeding 85%.

Chemical Reduction with Iron-Acid Systems

Alternative reductions employ iron powder in acidic media (e.g., HCl, H₂SO₄). For example, 2-chloro-5-nitrophenol reacts with Fe/HCl at 60–80°C, though this approach generates iron sludge, complicating waste disposal.

| Reduction Method | Catalyst/Reagent | Yield | Byproducts |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ (2 bar) | 85–90% | Traces of dechlorinated amines |

| Iron-Acid Reduction | Fe, HCl | 70–75% | Fe(OH)₃, NH₄Cl |

Microbial Degradation of Chlorinated Aromatics

Bacterial Strain LW1-Mediated Synthesis

Recent advances utilize Pseudomonas sp. strain LW1 to degrade 1-chloro-4-nitrobenzene into this compound under aerobic conditions. This enzymatic pathway involves nitroreductases and dehalogenases, converting the substrate at 30°C and pH 7.0–7.5. While eco-friendly, microbial methods face scalability hurdles due to slow reaction kinetics (48–72 hours) and sub-50% yields.

Comparative Analysis of Synthesis Routes

| Method | Yield | Purity | Environmental Impact | Scalability |

|---|---|---|---|---|

| Benzoxazolone Hydrolysis | 74–81% | 85–94% | Low (aqueous, no Cl₂) | Industrial |

| Catalytic Hydrogenation | 85–90% | >95% | Moderate (catalyst cost) | Pilot-scale |

| Microbial Degradation | 40–50% | 70–80% | Very Low | Lab-scale |

| Sulfonic Acid Hydrolysis | N/A | N/A | High (SO₂ emissions) | Theoretical |

Key Findings :

常见问题

Q. What are the established synthetic routes for 2-amino-5-chlorophenol, and how do bacterial-mediated methods compare to chemical reduction?

- Methodological Answer : this compound is synthesized via two primary routes:

- Chemical reduction : Reduction of 2-chloro-5-nitrophenol using agents like Sn/HCl or catalytic hydrogenation .

- Bacterial transformation : Pseudomonas sp. strain LW1 catalyzes the conversion of 1-chloro-4-nitrobenzene to this compound via nitroreductase activity .

- Key considerations : Bacterial methods reduce hazardous waste but require optimization of growth conditions (e.g., pH 7.2, 30°C) and monitoring of intermediate metabolites using HPLC .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodological Answer :

- HPLC-UV/Vis : Reverse-phase C18 columns with mobile phases (e.g., methanol/water, 60:40) and detection at 254 nm .

- LC-MS/MS : Offers higher sensitivity for trace analysis in renal tissue; use electrospray ionization (ESI+) and monitor m/z 144.1 [M+H]+ .

- Validation requires spike-and-recovery tests in matrices like rat plasma or cortical slice homogenates .

Q. What are the primary nephrotoxic mechanisms of this compound?

- Methodological Answer : In vitro studies using Fischer 344 rat renal cortical slices demonstrate:

- Glutathione depletion : GSH levels drop by 40% within 30 min at 1 mM concentrations, preceding membrane damage .

- Lipid peroxidation : MDA levels increase 2.5-fold after 60 min exposure, indicating oxidative stress .

- Experimental validation : Measure LDH leakage (≥50% at 1 mM) and pyruvate-directed gluconeogenesis inhibition (IC₅₀ = 0.45 mM) .

Q. How is this compound utilized in synthesizing bioactive derivatives?

- Methodological Answer :

- Schiff base formation : Condensation with acetylferrocene yields ferrocenyl Schiff bases, characterized by FT-IR (C=N stretch ~1600 cm⁻¹) and cyclic voltammetry for redox activity .

- Benzoxazole synthesis : React with carboxylic acids under microwave irradiation (100°C, 20 min) for antimicrobial testing .

Q. What environmental degradation pathways exist for this compound?

- Methodological Answer :

- Bacterial catabolism : Comamonas testosteroni CNB-1 employs the cnbJBACD gene cluster to convert this compound into 4-oxalocrotonate via 2-amino-5-chloromuconate semialdehyde .

- Key enzymes : this compound 1,6-dioxygenase (EC 1.13.11.76) requires O₂ and Fe²⁺ cofactors; activity assays use UV spectroscopy (λ = 340 nm) .

Advanced Research Questions

Q. How can contradictory findings on this compound’s nephrotoxicity mechanisms be resolved?

- Methodological Answer :

- Model disparities : Compare in vitro (renal slices) and in vivo (rat models) results. In vitro systems lack systemic detoxification pathways (e.g., hepatic metabolism), amplifying oxidative stress .

- Antioxidant interventions : Pretreat slices with 2 mM ascorbate or 1 mM GSH to reduce LDH leakage by 60%, confirming ROS-mediated toxicity .

- Table 1 : Toxicity markers across models:

| Model | GSH Depletion (%) | LDH Leakage (%) | Lipid Peroxidation (nM MDA/mg protein) |

|---|---|---|---|

| Renal slices | 40 (30 min) | 50 (90 min) | 5.2 (60 min) |

| In vivo (rat) | 25 (2 hr) | 20 (6 hr) | 2.1 (4 hr) |

Q. What strategies optimize enzymatic degradation of this compound in bioremediation?

- Methodological Answer :

- Gene overexpression : Clone cnbC (dioxygenase) into E. coli BL21 with a T7 promoter; assess activity via O₂ consumption rates (Clark electrode) .

- Cofactor supplementation : Add 0.1 mM FeSO₄ to enhance dioxygenase activity by 70% .

- Bioreactor parameters : Maintain DO ≥80%, pH 7.0, and 30°C for Pseudomonas sp. AP-3 cultures .

Q. How do bacterial gene clusters for this compound catabolism vary across species?

- Methodological Answer :

- Comparative genomics : Align amn (e.g., Burkholderia xenovorans LB400) and cnb (e.g., Comamonas testosteroni CNB-1) clusters using tools like BLASTn .

- Functional divergence : amnD in Pseudomonas sp. AP-3 is nested within amnFEGH, unlike LB400’s linear cluster .

- RT-qPCR : Quantify cnbC expression under chlorophenol stress (2-fold induction at 0.5 mM) .

Q. Can antioxidant co-administration mitigate this compound toxicity without altering its pharmacological efficacy?

- Methodological Answer :

Q. What molecular tools validate this compound’s role in comparative toxicity studies of chlorinated anilines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。